Dibenzylfluorescein
Overview
Description
Dibenzylfluorescein is a fluorogenic probe that acts as a substrate for specific cytochrome P450 isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19) . It is commonly used in scientific research to detect changes in cytochrome P450 catalytic activity caused by drugs or diseases .
Mechanism of Action
Target of Action
Dibenzylfluorescein (DBF) is a fluorogenic probe that acts as a substrate for specific cytochrome P450 (CYP) isoforms . The primary targets of DBF are CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19) . These enzymes play a crucial role in the metabolism of various substances, including drugs, and are involved in the detoxification process.
Mode of Action
DBF interacts with its targets (CYP isoforms) through a process called dealkylation . In this process, DBF is dealkylated by the CYP isoforms to produce a compound known as fluorescein benzyl ether .
Biochemical Pathways
The interaction of DBF with CYP isoforms affects the metabolic pathways associated with these enzymes. The dealkylation of DBF by the CYP isoforms leads to the production of fluorescein benzyl ether . This compound is then further hydrolyzed to fluorescein by the addition of base .
Pharmacokinetics
The pharmacokinetics of DBF is closely related to its interaction with the CYP isoforms. DBF is typically used near its apparent Km value of 0.87-1.9 µM . The Km value represents the substrate concentration at which the reaction rate is half of its maximum, providing an indication of the affinity of the enzyme for the substrate. The lower the Km value, the higher the affinity, which means less substrate is needed to achieve maximum enzymatic reaction rate.
Result of Action
The result of DBF’s action is the production of fluorescein, a compound that exhibits fluorescence . This fluorescence can be evaluated using excitation/emission wavelengths of 485/538 nm . Therefore, DBF is used to detect changes in CYP catalytic activity caused by drugs or disease .
Action Environment
The action of DBF is influenced by environmental factors such as pH and temperature . For instance, the hydrolysis of fluorescein benzyl ether to fluorescein requires the addition of base . Moreover, the enzymatic reactions involving DBF are typically carried out at physiological temperature (37°C) . Therefore, changes in these environmental factors can influence the action, efficacy, and stability of DBF.
Biochemical Analysis
Biochemical Properties
Dibenzylfluorescein interacts with various enzymes and proteins, particularly the cytochrome P450 isoforms . It serves as a substrate for these enzymes, and its interactions with them are crucial for its function as a fluorogenic probe . The nature of these interactions involves the dealkylation of this compound by these CYP isoforms to produce fluorescein benzyl ether .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for specific CYP isoforms . By serving as a substrate, this compound can be used to detect changes in CYP catalytic activity caused by drugs or disease . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its dealkylation by CYP isoforms to produce fluorescein benzyl ether . This process is crucial for its function as a fluorogenic probe . The fluorescein product can be quantitated after the addition of base, which hydrolyzes the ester and increases the pH for optimal fluorescein fluorescence detection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of the CYP isoforms . It interacts with these enzymes as a substrate, and this interaction can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are related to its role as a substrate for CYP isoforms . It may interact with transporters or binding proteins, and these interactions can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is related to its function as a substrate for CYP isoforms . It may be directed to specific compartments or organelles based on its interactions with these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzylfluorescein is synthesized through a series of chemical reactions involving the coupling of benzyl groups to fluorescein. The reaction typically involves the use of benzyl chloride and fluorescein in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete coupling of the benzyl groups to the fluorescein molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dibenzylfluorescein undergoes several types of chemical reactions, including:
Dealkylation: Catalyzed by cytochrome P450 enzymes, resulting in the formation of fluorescein ester.
Hydrolysis: In the presence of a base such as sodium hydroxide, this compound is hydrolyzed to form fluorescein.
Common Reagents and Conditions
Dealkylation: Cytochrome P450 enzymes (CYP3A4, CYP2C8, CYP2C9, CYP2C19, and CYP19) in the presence of NADPH.
Hydrolysis: Sodium hydroxide (2 M) at room temperature.
Major Products
Dealkylation: Fluorescein ester.
Hydrolysis: Fluorescein.
Scientific Research Applications
Dibenzylfluorescein is widely used in scientific research for various applications, including:
Comparison with Similar Compounds
Dibenzylfluorescein is unique in its ability to act as a substrate for multiple cytochrome P450 isoforms. Similar compounds include:
Resorufin benzyl ether: Another fluorogenic probe used to study cytochrome P450 activity.
7-Benzyloxy-4-trifluoromethylcoumarin: Used in similar assays to detect enzyme activity.
7-Methoxy-4-(trifluoromethyl)coumarin: Another substrate for cytochrome P450 enzymes.
This compound stands out due to its broad substrate specificity and high sensitivity in detecting changes in enzyme activity .
Properties
IUPAC Name |
benzyl 2-(3-oxo-6-phenylmethoxyxanthen-9-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJGKSLPSGPFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97744-44-0 | |
Record name | Dibenzylfluorescein | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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